molecular formula C9H19NO B13201859 2-[Butyl(methyl)amino]cyclobutan-1-ol

2-[Butyl(methyl)amino]cyclobutan-1-ol

Cat. No.: B13201859
M. Wt: 157.25 g/mol
InChI Key: DEFFDPOQDVZAJX-UHFFFAOYSA-N
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Description

2-[Butyl(methyl)amino]cyclobutan-1-ol is a chemical compound that belongs to the class of cyclobutanes. It is a chiral molecule with two enantiomers, which are mirror images of each other. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing cyclobutane-containing compounds, including 2-[Butyl(methyl)amino]cyclobutan-1-ol, is the [2 + 2] cycloaddition reaction. This reaction involves the combination of two alkenes to form a cyclobutane ring. The reaction typically requires a catalyst, such as a metal complex, and is conducted under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound involves scaling up the [2 + 2] cycloaddition reaction. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is purified using techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[Butyl(methyl)amino]cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives of the original compound .

Scientific Research Applications

2-[Butyl(methyl)amino]cyclobutan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[Butyl(methyl)amino]cyclobutan-1-ol exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane: A simple cycloalkane with a four-membered ring.

    2-[Butyl(methyl)amino]cyclopropan-1-ol: A similar compound with a three-membered ring instead of four.

    2-[Butyl(methyl)amino]cyclopentan-1-ol: A similar compound with a five-membered ring.

Uniqueness

2-[Butyl(methyl)amino]cyclobutan-1-ol is unique due to its specific ring size and functional groups, which confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, as the two enantiomers can have different biological activities .

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

2-[butyl(methyl)amino]cyclobutan-1-ol

InChI

InChI=1S/C9H19NO/c1-3-4-7-10(2)8-5-6-9(8)11/h8-9,11H,3-7H2,1-2H3

InChI Key

DEFFDPOQDVZAJX-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C1CCC1O

Origin of Product

United States

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